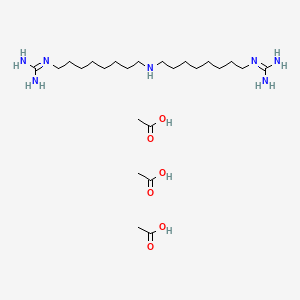
Iminoctadine triacetate
Overview
Description
Synthesis Analysis
The synthesis of iminoctadine involves a straightforward strategy that yields the pure compound in high overall yield. A notable study presents an efficient synthetic route for obtaining iminoctadine tris(trifluoroacetate), highlighting the compound's significance in both agricultural and potential therapeutic contexts (Raffi, Corelli, & Botta, 2007).
Scientific Research Applications
Toxicity in Non-Target Insects
Iminoctadine triacetate, a fungicide component, shows significant insecticidal effects on non-target domestic insects like the silkworm Bombyx mori. It exhibits both subacute and delayed toxicity when incorporated into the diet of these insects (Arakawa, Yukuhiro, & Noda, 2011).
Fungicidal Applications and Synthesis
Iminoctadine is effective as a human antifungal agent and also acts as a polyamine oxidase inhibitor. A straightforward synthesis method for pure iminoctadine tris(trifluoroacetate) is proposed, highlighting its high overall yield and potential in antifungal applications (Raffi, Corelli, & Botta, 2007).
Analytical Methods for Detection
A highly selective and sensitive analytical method using solid-phase extraction LC/ESI/MS for determining this compound in water has been developed. This method is effective for measuring even low concentrations, significantly below the target value set for this compound residues in tap water in Japan (Kawamoto, Yano, & Makihata, 2006).
Effect on Fungal Pathogens
Iminoctadine tris(albesilate), a bis-guazatine fungicide, has shown significant efficacy against C. cassiicola, affecting both the morphological development and membrane structure of the fungus. This fungicide holds potential for managing cucumber Corynespora leaf spot, with its curative and preventative efficacy demonstrated in both laboratory and field trials (Zhu, Zhang, Ma, Gao, Mu, & Liu, 2019).
Environmental Interactions
Studies on the photoactivity of carbon-coated anatase for the decomposition of this compound in water highlight the potential of this approach for environmental remediation. The research indicates that pollutants like this compound adsorbed onto carbon layers coated on anatase can be effectively decomposed under UV irradiation (Toyoda, Yoshikawa, Tsumura, & Inagaki, 2005).
Mechanism of Action
Target of Action
Iminoctadine triacetate primarily targets fungal pathogens. It is widely used as a fungicide to control a variety of fungal diseases . The compound’s primary targets are the fungal cell membranes and the biosynthesis of fungal lipids .
Mode of Action
This compound interacts with its targets by disrupting the function of fungal cell membranes and suppressing the formation of appressorium and mycelium through inhibition of spore germination . The Fungicide Resistance Action Committee suggests that its major mode of action is to interfere with the function of fungal cell membranes .
Biochemical Pathways
This compound affects the biosynthesis of fungal lipids, which are crucial components of the fungal cell membrane . By disrupting these biochemical pathways, the compound inhibits the germination of spores and the growth of mycelia, thereby preventing the spread of fungal pathogens .
Pharmacokinetics
It is known that the compound has high polarity and stability in neutral and acidic media , which may influence its bioavailability and efficacy.
Result of Action
The action of this compound results in the disruption of fungal cell membranes and the inhibition of spore germination and mycelial growth . This leads to the death of the fungal cells and prevents the spread of fungal diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s high polarity and stability in neutral and acidic media suggest that it may be more effective in certain pH environments.
Safety and Hazards
Iminoctadine triacetate is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 4), Short-term (acute) aquatic hazard (Category 2), and Long-term (chronic) aquatic hazard (Category 2) . It is toxic if swallowed and harmful in contact with skin. It is also toxic to aquatic life with long-lasting effects .
Future Directions
Given the increasing resistance of various pathogens to existing fungicides, there is a need for fungicides with different modes of action. Iminoctadine triacetate, with its unique mode of action and synergistic effects when used in combination with other fungicides, could play a significant role in future pest management strategies .
properties
IUPAC Name |
acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7.3C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDSATZSMJRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058427 | |
| Record name | Iminoctadine triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57520-17-9, 39202-40-9, 115044-19-4 | |
| Record name | Iminoctadine triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057520179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iminoctadine triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'''-(iminodi-8,1-octanediyl)bisguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guazatine, acetate (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iminoctadine Triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMINOCTADINE TRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FTU5HTW7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Iminoctadine triacetate exert its fungicidal effect?
A1: this compound disrupts the cell membrane function of fungi. In polyoxin-resistant Alternaria alternata apple pathotype, it was found to act synergistically with Polyoxin B. This compound's disruption of the cell membrane likely increases the incorporation of Polyoxin B into the fungal cells, enhancing its effectiveness. []
Q2: Are there any specific cellular processes that this compound is known to affect?
A2: Yes, research indicates that this compound can induce electrolyte leakage in fungi, suggesting damage to the cell membrane. Additionally, in combination with Polyoxin B, it has been shown to inhibit chitin biosynthesis, a crucial process for fungal cell wall formation. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. Further research using chemical databases or the manufacturer's information would be necessary to obtain this information.
Q4: Has the stability of this compound been evaluated under different environmental conditions?
A4: Yes, studies have investigated the half-life of this compound in soil. In a silty clay environment, the half-life was observed to be 30 days in laboratory conditions and 19.5 days in field tests. Similarly, in silty loam, the half-life was 27 days (laboratory) and 17.5 days (field). These findings suggest that soil type and environmental factors can influence the persistence of this fungicide. [, ]
Q5: Does the addition of adjuvants impact the effectiveness of this compound?
A5: Research suggests that adding a paraffinic sticker adjuvant to this compound liquid can enhance its efficacy. In a study on Satsuma mandarin, this combination led to a reduction in the occurrence of fruit rot caused by Penicillium digitatum, both in inoculation tests and after refrigerated maritime transport. This improvement is attributed to the adjuvant's ability to improve the fungicide's adherence to the fruit. []
Q6: Is this compound known to exhibit any catalytic properties?
A6: The provided research excerpts do not describe any catalytic properties associated with this compound. Its primary mode of action focuses on disrupting fungal cell membrane function and is not described as a catalyst in the context of these studies.
Q7: How do structural modifications of this compound influence its activity?
A7: The provided research excerpts do not delve into the structure-activity relationship of this compound. Further research is needed to understand how structural modifications might affect its fungicidal activity, potency, and selectivity.
Q8: Are there specific formulation strategies employed to improve the stability or effectiveness of this compound?
A8: One study highlights the use of a paraffinic sticker adjuvant in conjunction with this compound to enhance its rainfastness and residual efficacy against citrus green mold caused by Penicillium digitatum. [] This suggests that formulation strategies, such as the use of adjuvants, can play a significant role in maximizing the fungicide's effectiveness.
Q9: What are the known toxicological effects of this compound?
A9: Research on silkworms (Bombyx mori) indicates that ingestion of this compound can lead to developmental abnormalities and mortality. Larvae exposed to the fungicide exhibited growth inhibition, reduced food intake, and ultimately died without progressing to the next developmental stage. While the exact mechanism remains unclear, the study suggests that the fungicide might disrupt metabolic processes essential for growth and development. [, ]
Q10: Are there any safety concerns regarding the use of this compound in agriculture?
A10: While this compound is generally considered effective and safe for controlling fungal diseases in various crops, one study raises concerns about its potential toxicity to non-target organisms. The research found that this compound exhibited toxicity to immature individuals of the predatory mite Euseius sojaensis, a beneficial species in agricultural ecosystems. This highlights the importance of careful consideration and risk assessment when using this fungicide to minimize potential negative impacts on non-target organisms. []
Q11: What analytical methods are commonly employed to detect and quantify this compound?
A11: Several analytical techniques have been explored for the detection and quantification of this compound residues. One study reports the development of a highly sensitive method using solid-phase extraction LC/ESI/MS with hydrophilic interaction chromatography for analyzing this compound residues in tap water. [] Another study describes a method involving gas chromatography with electron capture detection (GC/ECD) after derivatization with hexafluoropentanedione and acetylation. [, ] More recently, a rapid and sensitive method using HPLC-tandem mass spectrometry with hydrophobic interaction chromatography has been developed for determining this compound residues in agricultural products. []
Q12: What is the environmental fate of this compound, and are there any concerns regarding its impact on ecosystems?
A12: Research on the photocatalytic degradation of this compound using modified titanium dioxide (TiO2) highlights the importance of understanding its environmental fate and developing strategies for its removal from water sources. [, , , ] While the specific details of its degradation pathways and potential byproducts are not discussed in detail within these excerpts, the studies underscore the need for further research to assess and mitigate the potential environmental risks associated with this compound use.
Q13: Are there any alternative fungicides that can be used in place of this compound?
A13: Yes, several alternative fungicides are mentioned in the provided research, each with its own spectrum of activity and efficacy against different fungal pathogens. Some of these alternatives include:
- Tebuconazole and Trifloxystrobin: These fungicides, often used in combination, have shown efficacy against citrus green mold and are considered a potential alternative to benzimidazoles and this compound. []
- Prochloraz: This fungicide has shown good efficacy against Pestalotiopsis theae, a fungal pathogen causing leaf blight in sweet persimmon trees. [, ]
- Fluazinam: This fungicide has exhibited effectiveness against both Pestalotiopsis theae and Pythium spp. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




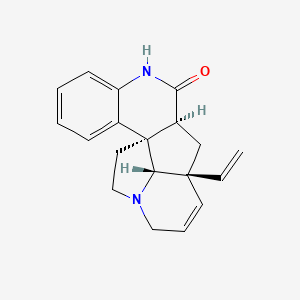
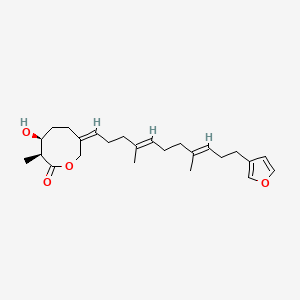
![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)
![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)
![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)



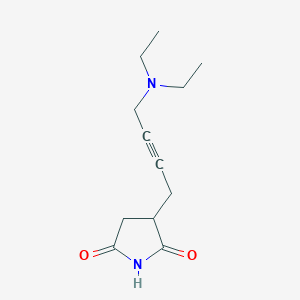

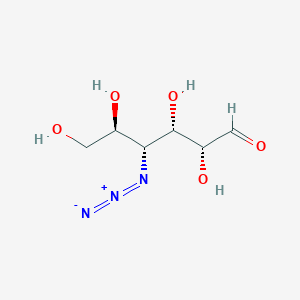
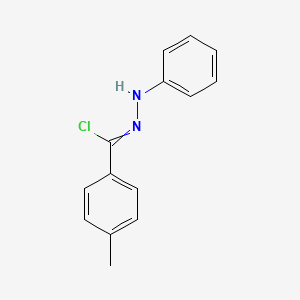
![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)